molecular formula C15H18N2O2 B594776 Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 1355247-12-9

Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate

Cat. No. B594776
M. Wt: 258.321
InChI Key: LZXUUVNLKVFJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate” is a chemical compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . The specific molecular structure of “Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate” is not provided in the retrieved papers.

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been involved in studies related to its synthesis and structural characterization. A study described the crystal and molecular structures of a related methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, obtained during the synthesis of an antitubercular agent, highlighting the compound's potential in medicinal chemistry and drug development (Richter et al., 2023).

Antimicrobial and Antitubercular Applications

Research on benzimidazole derivatives has shown promising antimicrobial and antitubercular activities. Novel benzimidazole–oxadiazole hybrid molecules, including a core moiety similar to Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate, exhibited potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, indicating its potential for developing new antimicrobial agents (Shruthi et al., 2016).

Anticancer Potential

The compound has also been explored for its anticancer potential. For instance, novel 1,2,5-trisubstituted benzimidazoles, synthesized using a strategy involving the compound , demonstrated significant activity against various human tumor cell lines, suggesting its utility in cancer treatment (Abonía et al., 2011).

Methodological Advances in Synthesis

Methodological advances have been reported, such as a novel microwave-assisted protocol for rapid synthesis of related benzimidazole compounds with potent antileukemic activity, emphasizing the role of such compounds in speeding up the drug discovery process (Jagadeesha et al., 2023).

Tuberculostatic Activity

A series of novel 1H-benzo[d]imidazole derivatives were synthesized and evaluated for tuberculostatic activity, with some derivatives showing excellent activity against Mycobacterium tuberculosis and Mycobacterium bovis strains, further underlining the therapeutic promise of benzimidazole derivatives in treating tuberculosis (Gobis et al., 2015).

properties

IUPAC Name

methyl 1-cyclohexylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-19-15(18)11-7-8-14-13(9-11)16-10-17(14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXUUVNLKVFJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C=N2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742750
Record name Methyl 1-cyclohexyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate

CAS RN

1355247-12-9
Record name Methyl 1-cyclohexyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.